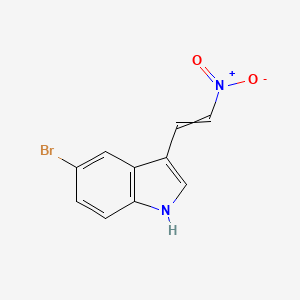

5-bromo-3-(2-nitroethenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(2-nitroethenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIAWMREHPRQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358353 | |

| Record name | 5-bromo-3-(2-nitroethenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25217-77-0 | |

| Record name | 5-bromo-3-(2-nitroethenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 5-bromo-3-(2-nitroethenyl)-1H-indole

The direct synthesis of the title compound involves the preparation of a 5-bromoindole (B119039) scaffold followed by the introduction of the 2-nitroethenyl group at the C3 position.

The synthesis of the 5-bromoindole core is a critical first step. Several methods have been developed to achieve this, often starting from indole (B1671886) itself or other commercially available precursors. A common strategy involves the protection of the indole nitrogen, followed by selective bromination and subsequent deprotection. For example, indole can be treated with an acylating agent, such as chloroacetyl chloride, after an initial reaction with sodium bisulfite to form a sulfonate intermediate. This protects the C2 and C3 positions, directing bromination to the C5 position. The protecting groups are then removed to yield 5-bromoindole. researchgate.net Another approach involves the direct bromination of N-protected indolines, followed by oxidation to restore the indole ring. google.com

A multi-step process starting from indole has been described where indole is first converted to 2-sodium sulfonate-indole. lookchem.com This intermediate is then acylated, and the resulting compound is treated with bromine at low temperatures. lookchem.com Subsequent hydrolysis under basic conditions affords 5-bromoindole in high purity. lookchem.com The table below summarizes various approaches to 5-bromoindole.

Table 1: Selected Synthetic Strategies for 5-Bromoindole

| Starting Material | Key Reagents | Brief Description | Reference |

|---|---|---|---|

| Indole | 1. Sodium bisulfite, Ethanol2. Acetic anhydride3. Bromine, NaOH | A three-step process involving sulfonation at C2, N-acetylation, bromination at C5, and finally, deprotection. | lookchem.com |

| Indole | 1. Polar aprotic solvent, Sodium bisulfite2. Acylating reagent3. Bromine | An efficient process involving sulfonate protection, acylation, and subsequent bromination/deprotection. | researchgate.net |

| 5-Bromoindoline | Cuprous catalyst, Nitrogen oxides, Air | Oxidation of the indoline (B122111) core to the corresponding indole. | google.com |

Specific Reaction Pathways for Introducing the Nitroethenyl Group

Once the 5-bromoindole scaffold is obtained, the 3-(2-nitroethenyl) moiety is introduced. This is typically achieved through condensation reactions involving a C3-electrophilic indole derivative or by direct substitution at the C3 position.

A primary and widely used method for synthesizing 3-(2-nitroethenyl)indoles is the Henry reaction, which involves the condensation of an aldehyde with a nitroalkane. researchgate.net For the synthesis of this compound, the required precursor is 5-bromo-1H-indole-3-carbaldehyde. This aldehyde is condensed with nitromethane (B149229) in the presence of a base, such as ammonium (B1175870) acetate (B1210297) in acetic acid, or other amine bases. researchgate.netacs.org The reaction proceeds via a nitroaldol addition followed by dehydration to yield the target α,β-unsaturated nitro compound. This method is highly effective for a wide range of substituted indole-3-aldehydes.

Reaction Scheme:

An alternative pathway involves the reaction of an indole with 1-(dimethylamino)-2-nitroethylene. This reagent serves as a synthetic equivalent of nitroacetaldehyde. The reaction proceeds via a Michael-type addition of the nucleophilic C3 position of the indole to the nitroenamine, followed by the elimination of dimethylamine (B145610) to form the 3-(2-nitroethenyl)indole product. lookchem.com This method, known as nitro olefination, is effective for various indoles and provides a direct route to the desired product without the need to first synthesize the corresponding indole-3-aldehyde.

Reaction Scheme:

General Synthetic Approaches for Indole-3-(2-nitroethenyl) Derivatives

The synthetic methods described above are not limited to the 5-bromo derivative and can be applied more broadly to a variety of substituted indoles.

The Henry (or nitroaldol) reaction is a cornerstone for the synthesis of indole-3-(2-nitroethenyl) derivatives. It offers a straightforward and high-yielding route from readily available indole-3-carboxaldehydes and nitroalkanes. researchgate.net The reaction is typically catalyzed by a base and can be performed under various conditions, including using ultrasound or microwave irradiation to accelerate the reaction. researchgate.net The versatility of this reaction allows for the synthesis of a diverse library of indole-3-(2-nitroethenyl) compounds by simply varying the substituents on the indole ring of the starting aldehyde. acs.org

Table 2: Examples of Henry Reaction for Indole-3-(2-nitroethenyl) Synthesis

| Indole-3-aldehyde Derivative | Nitroalkane | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | Nitromethane | Ammonium acetate / Acetic acid | 3-(2-Nitroethenyl)-1H-indole | researchgate.net |

| Substituted benzaldehydes | Nitroalkanes | n-Butylamine | Substituted (E)-nitrostyrenes | acs.org |

| Various aldehydes | Nitroalkanes | Polymer-supported BEMP (PS-BEMP) / Solvent-free | Nitroaldol adducts |

Modified Indole Synthesis Methodologies (e.g., Fischer, Reissert, Leimgruber-Batcho) applicable to Substituted Nitroethenyl Indoles

Classical indole syntheses such as the Fischer, Reissert, and Leimgruber-Batcho methods are foundational in creating the indole nucleus but are not typically used for the direct synthesis of 3-(2-nitroethenyl)indoles. These methods are instrumental in preparing the necessary precursors, like 5-bromoindole, which can then be functionalized at the C-3 position.

Fischer Indole Synthesis : This method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. nih.govorganic-chemistry.org To obtain 5-bromoindole, 4-bromophenylhydrazine is reacted with a suitable carbonyl compound, followed by cyclization. rsc.org

Reissert Indole Synthesis : This approach utilizes the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can be subsequently decarboxylated. niscpr.res.innih.gov For 5-bromoindole, the starting material would be 4-bromo-2-nitrotoluene.

Leimgruber-Batcho Indole Synthesis : A highly efficient method that begins with an o-nitrotoluene. sci-hub.se The process involves forming an enamine which then undergoes reductive cyclization to yield the indole. researchgate.nettci-thaijo.org

The most prevalent pathway to this compound involves a two-step sequence starting from the pre-formed 5-bromoindole. First, a formyl group is introduced at the C-3 position via the Vilsmeier-Haack reaction , using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to produce 5-bromo-1H-indole-3-carbaldehyde. organic-chemistry.orgijpcbs.combldpharm.com Subsequently, this aldehyde undergoes a Henry reaction (nitroaldol condensation) with nitroethane in the presence of a base (e.g., ammonium acetate), leading to the formation of the target nitroethenyl side chain with concomitant dehydration. sci-hub.setci-thaijo.org

Derivatization and Chemical Functionalization of the this compound Scaffold

The this compound molecule possesses three primary sites for chemical modification: the indole nitrogen (N-1), the bromine substituent (C-5), and the nitroethenyl side chain.

Modifications at the Indole Nitrogen (N-1)

The acidic N-H proton of the indole ring can be readily removed by a base to form an indolyl anion, which serves as a potent nucleophile for alkylation reactions. This allows for the introduction of a wide variety of substituents at the N-1 position, significantly altering the molecule's properties. Common methods involve deprotonation with bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) followed by reaction with an alkylating agent. nih.govyoutube.com

Table 1: N-1 Alkylation of Indole Derivatives

| Indole Substrate | Reagents and Conditions | Product | Yield | Reference |

| 5-Nitro-1H-indole | 1) KOH, DMF, RT, 30 min; 2) 1,3-Dibromopropane, overnight | 5-Nitro-1-(3-bromopropyl)-1H-indole | 46% | nih.gov |

| 5-Nitro-1H-indole | 1) KOH, DMF, RT, 30 min; 2) 1,2-Dibromoethane, overnight | 1-(2-Bromoethyl)-5-nitro-1H-indole | 46% | nih.gov |

| Indole | 1) NaH, DMF; 2) Bromoacetate ester | N-Alkylated indole | - | youtube.com |

| 3-Nitroindole | para-Quinone Methide, K₂CO₃ | N-Diarylmethylindole derivative | Good | nih.gov |

Chemical Transformations of the Bromine Substituent at C-5

The bromine atom at the C-5 position is a versatile handle for introducing further molecular complexity through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitroethenyl group can influence the reactivity of the C-Br bond in these reactions.

Suzuki-Miyaura Coupling : This reaction couples the 5-bromoindole with an organoboron reagent (e.g., arylboronic acid) to form a new C-C bond. organic-chemistry.orgnih.gov It is widely used to synthesize biaryl compounds. harvard.edunih.gov

Heck Reaction : This reaction involves the coupling of the 5-bromoindole with an alkene, such as an acrylate, to form a new substituted alkene at the C-5 position. organic-chemistry.org

Buchwald-Hartwig Amination : This method allows for the formation of a C-N bond by coupling the 5-bromoindole with an amine in the presence of a palladium catalyst. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Indoles

Chemical Reactivity and Derivatization of the Nitroethenyl Side Chain

The conjugated nitroethenyl side chain is a highly reactive moiety, participating in both reduction and cycloaddition reactions.

The nitroethenyl group can be selectively or fully reduced to yield important synthetic intermediates like nitroethylindoles or biologically relevant tryptamines.

Selective Double Bond Reduction : The C=C double bond can be selectively reduced without affecting the nitro group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction yields 5-bromo-3-(2-nitroethyl)-1H-indole. sci-hub.setci-thaijo.org

Complete Reduction to Tryptamine : A more vigorous reduction can convert both the nitro group and the double bond into an aminoethyl group, yielding 5-bromotryptamine. This is commonly achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation using catalysts such as Pd/C, or a combination of NaBH₄ and a nickel salt (e.g., Ni(OAc)₂). sci-hub.setci-thaijo.orggoogle.com

Table 3: Reduction of the 3-(2-Nitroethenyl)indole Side Chain

The electron-deficient nature of the nitroethenyl group makes it an excellent partner in cycloaddition reactions, allowing for the rapid construction of complex heterocyclic systems.

Diels-Alder Reaction ([4+2] Cycloaddition) : The nitroethenyl moiety can act as a potent dienophile in reactions with electron-rich conjugated dienes. masterorganicchemistry.comkhanacademy.org This reaction forms a new six-membered ring fused to the reaction partner. libretexts.org

1,3-Dipolar Cycloaddition : As a dipolarophile, the nitroethenyl group readily reacts with 1,3-dipoles such as azomethine ylides. researchgate.netmdpi.com These reactions, often proceeding with high stereocontrol, generate five-membered heterocyclic rings, such as complex spiro-pyrrolidinyl indoles. nih.govnih.gov

Table 4: Cycloaddition Reactions with the Nitroethenyl Moiety

Computational Chemistry and Molecular Modeling Studies

Ligand-Target Interaction Prediction (e.g., Molecular Docking)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. While specific docking studies on 5-bromo-3-(2-nitroethenyl)-1H-indole are not extensively documented, research on structurally related 5-bromoindole (B119039) derivatives provides valuable insights into its potential binding modes and targets.

For instance, molecular docking studies on 5-bromoindole-2-carboxylic acid hydrazone derivatives have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase as a potential target. d-nb.info These studies revealed that the 5-bromo-1H-indole moiety can engage in various non-covalent interactions, including pi-pi, pi-sulfur, and pi-alkyl interactions with key amino acid residues within the kinase domain, such as Val848, Ala866, Leu840, Leu1035, and Cys1045. d-nb.info Furthermore, hydrogen bonding with residues like Asp1046 is crucial for stabilizing the ligand-protein complex. d-nb.info

Similarly, docking analyses of other indole-based compounds against microbial enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase have demonstrated the importance of the indole (B1671886) scaffold in establishing hydrogen bonds and pi-stacked interactions within the active sites of these enzymes. nih.gov

Given these precedents, it is plausible that this compound could also interact with various protein targets through a combination of hydrogen bonding (via the indole N-H and the nitro group) and hydrophobic/pi-stacking interactions involving the bicyclic indole ring and the brominated phenyl ring. The nitroethenyl substituent at the 3-position introduces additional potential for hydrogen bonding and electrostatic interactions, which could influence its target specificity and binding affinity.

Table 1: Predicted Interactions of 5-Bromoindole Derivatives with Protein Targets from Molecular Docking Studies

| Compound Class | Protein Target | Key Interacting Residues | Types of Interactions | Predicted Binding Energy (kcal/mol) |

| 5-bromoindole-2-carboxylic acid hydrazones | VEGFR-2 Tyrosine Kinase | Val848, Ala866, Leu840, Asp1046 | Pi-alkyl, Hydrogen bonding | -8.02 to -8.76 |

| Indole-based heterocyclic scaffolds | MurC Ligase | Not specified | Hydrogen bonds, Pi-stacking | Up to -11.5 |

| Indole-based heterocyclic scaffolds | Lanosterol 14α-demethylase | Not specified | Hydrogen bonds, Pi-stacking | Up to -8.5 |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules. Such studies on the parent indole chromophore and its derivatives offer a framework for understanding the characteristics of this compound.

DFT calculations can determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For indole derivatives, substitutions on the ring system can significantly influence these frontier molecular orbitals. chemrxiv.org

The introduction of a bromine atom at the 5-position and a nitroethenyl group at the 3-position is expected to have a substantial impact on the electronic properties of the indole ring. The bromine atom, being an electron-withdrawing group through induction but a weak deactivator due to resonance, and the strongly electron-withdrawing nitroethenyl group, will likely lower both the HOMO and LUMO energy levels. This can affect the molecule's reactivity in chemical reactions and its interactions with biological macromolecules.

Furthermore, quantum chemical calculations can predict other properties such as the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites for electrophilic and nucleophilic attack. For this compound, the nitro group would be a region of high negative potential, while the indole N-H would be a region of positive potential, guiding potential intermolecular interactions.

Table 2: Representative Calculated Electronic Properties for Indole Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole | B3LYP/6-311+G(d,p) | -5.70 | -0.30 | 5.40 |

| Tryptophan | B3LYP/6-311+G(d,p) | -5.85 | -0.15 | 5.70 |

| Serotonin | B3LYP/6-311+G(d,p) | -5.55 | -0.25 | 5.30 |

Note: These are representative values for related indole structures and the values for this compound would require specific calculations.

Molecular Dynamics Simulations for Binding Free Energy Prediction

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions, allowing for the assessment of the stability of the complex and the calculation of binding free energies. While no specific MD simulation studies have been published for this compound, the methodology is well-established for predicting the binding affinity of ligands to their target proteins. mdpi.com

An MD simulation would typically follow a molecular docking study to refine the predicted binding pose and evaluate its stability over time. The simulation tracks the movements of all atoms in the system, providing insights into conformational changes in both the ligand and the protein upon binding.

The binding free energy can be calculated from the MD trajectory using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com These methods calculate the free energy of the protein, the ligand, and the complex in solution, and the difference between these energies gives the binding free energy. A more negative binding free energy indicates a stronger and more stable interaction.

In Silico Pharmacophore Modeling and Ligand Efficiency Analysis

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a set of active compounds typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model would likely include:

An aromatic ring feature corresponding to the indole nucleus.

A hydrogen bond donor from the indole N-H group.

A hydrogen bond acceptor from the nitro group.

A hydrophobic feature associated with the bromo-substituted benzene (B151609) ring.

Such a model can be used to screen large compound libraries to identify other molecules with a similar arrangement of features that might exhibit similar biological activity.

Ligand efficiency (LE) is a metric used in drug design to assess the binding energy of a ligand in proportion to its size (typically measured by the number of heavy atoms). It is a useful parameter for optimizing lead compounds, as it favors smaller molecules with high affinity. While the experimental binding affinity of this compound is not known, in silico predictions of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can provide an initial assessment of its drug-likeness. japsonline.comnih.gov

Computational tools can predict various physicochemical properties relevant to ligand efficiency and drug development, such as octanol-water partition coefficient (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. japsonline.com Studies on other indole derivatives have shown that it is possible to design compounds with good predicted oral bioavailability and low predicted toxicity. nih.govresearchgate.net

Analytical and Characterization Methods in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the elucidation of the molecular structure of 5-bromo-3-(2-nitroethenyl)-1H-indole. These techniques rely on the interaction of the molecule with electromagnetic radiation to generate spectra that act as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum of this compound, characteristic signals would be expected for the protons of the indole (B1671886) ring, the vinyl group, and the aromatic protons, with their chemical shifts and coupling constants providing information about their chemical environment and connectivity. For instance, the vinyl protons would likely appear as doublets due to coupling with each other. The protons on the indole ring would exhibit shifts influenced by the electron-withdrawing effects of the bromo and nitroethenyl substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational frequencies would be anticipated for the N-H stretch of the indole, the C=C stretching of the vinyl group, the asymmetric and symmetric stretches of the nitro group (NO₂), and the C-Br stretching vibration. These characteristic absorption bands help to confirm the presence of the principal functional moieties within the structure.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for highly conjugated systems like this compound. The extended conjugation involving the indole ring, the ethenyl bridge, and the nitro group would be expected to result in strong absorption bands in the UV-visible region. The wavelength of maximum absorption (λmax) is indicative of the extent of the conjugated π-system.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of the compound. The mass spectrum would show the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. Isotopic peaks associated with the bromine atom (⁷⁹Br and ⁸¹Br) would also be a characteristic feature. Fragmentation patterns observed in the mass spectrum can offer additional structural information by revealing stable fragments of the molecule.

| Spectroscopic Data for this compound |

| Technique |

| ¹H NMR |

| ¹³C NMR |

| IR (cm⁻¹) |

| UV-Vis (nm) |

| Mass Spec (m/z) |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are essential for assessing the purity of synthesized this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of the compound. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, would be suitable. The retention time of the compound under specific conditions is a key identifier, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for purity analysis. Given the nature of this compound, its volatility might be a limiting factor. However, if amenable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could provide high-resolution separation and identification of any volatile impurities.

| Chromatographic Methods for this compound |

| Technique |

| High-Performance Liquid Chromatography (HPLC) |

| Gas Chromatography (GC) |

Future Directions and Research Perspectives

Rational Design of Novel Analogs with Enhanced Biological Profiles

The foundation for designing novel analogs of 5-bromo-3-(2-nitroethenyl)-1H-indole lies in understanding the structure-activity relationships (SAR) of related indole (B1671886) compounds. Research on various 5-bromo-indole derivatives has shown that substitutions on the indole nucleus can significantly influence their biological effects. For instance, studies on indole phytoalexins have revealed that the introduction of a bromine atom can modulate antiproliferative activity. beilstein-archives.org

The rational design of new analogs should, therefore, focus on systematic modifications of the parent structure. Key areas for modification include:

Substitution at the Indole Nitrogen (N1): Alkylation or arylation at the N1 position can alter the compound's lipophilicity and hydrogen-bonding capacity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives have been synthesized, where electrophilic substitution at the N1 position with various halides yielded compounds with significant analgesic activity. iajps.com

Modification of the Nitroethenyl Side Chain: The nitro group is a strong electron-withdrawing group and can participate in various biological interactions. Analogs could be synthesized by replacing the nitro group with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity. Furthermore, the vinyl linker could be extended or functionalized to explore the impact of conformational rigidity and steric bulk.

Further Substitution on the Benzene (B151609) Ring: While the 5-position is brominated, other positions on the benzene ring (4, 6, and 7) are available for substitution. Introducing small, lipophilic, or hydrogen-bonding groups at these positions could enhance target binding affinity and selectivity.

A systematic library of such analogs would be invaluable for establishing a comprehensive SAR profile, guiding the development of compounds with improved potency and reduced off-target effects.

Exploration of Undiscovered Preclinical Therapeutic Applications

The current understanding of the biological profile of this compound is limited. However, the known activities of related 5-bromo-indole derivatives suggest several promising avenues for preclinical investigation.

Table 1: Potential Preclinical Therapeutic Applications

| Therapeutic Area | Rationale based on Related Compounds |

|---|---|

| Oncology | Many indole derivatives exhibit anticancer properties. For example, 5-bromobrassinin has shown a better pharmacological profile than its non-brominated counterpart. beilstein-archives.org Additionally, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have demonstrated antiproliferative effects against breast and lung cancer cell lines. nih.gov |

| Analgesia | Novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives have shown potent analgesic activity in preclinical models. iajps.com |

| Antimicrobial | The antimicrobial effect of compounds like 5-bromo-5-nitro-1,3-dioxane (B1667936) is attributed to the oxidation of thiol groups in microbial enzymes. cir-safety.org The nitro group in the target compound could potentially confer similar activity. |

Further preclinical studies should be designed to screen this compound and its rationally designed analogs against a wide range of therapeutic targets. This could include assays for:

Kinase inhibition: Many small molecule cancer drugs target specific protein kinases.

Enzyme inhibition: Targeting enzymes involved in inflammatory pathways or microbial metabolism could reveal anti-inflammatory or antimicrobial potential.

Receptor binding: Investigating interactions with G-protein coupled receptors (GPCRs) or other cell surface receptors could uncover novel neurological or metabolic activities.

Advanced Computational Approaches for Deeper Mechanistic Insights

To complement experimental studies, advanced computational methods can provide profound insights into the mechanisms of action of this compound and its analogs.

Computational techniques can be employed to:

Predict ADME-Tox properties: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity of novel compounds, helping to prioritize the most promising candidates for synthesis and in vivo testing. Computational analysis of indole-tethered chromenes has been used to predict their ADME profiles and drug-likeness. nih.gov

Elucidate reaction mechanisms: Computational studies on indolynes, which are reactive intermediates derived from indoles, have provided a model for predicting regioselectivity in nucleophilic additions. nih.gov Similar studies could illuminate the reactivity of the nitroethenyl group and its potential metabolic fate.

Perform molecular docking and dynamics simulations: These techniques can predict the binding modes of the compound with various biological targets, such as enzymes and receptors. This can help to rationalize observed biological activities and guide the design of more potent inhibitors. For instance, molecular docking has been used to understand the binding of indole derivatives to tubulin. nih.gov

Quantum chemical calculations: These can be used to understand the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals, which are crucial for its reactivity and interactions with biological macromolecules. nih.gov

By integrating computational and experimental approaches, a more comprehensive understanding of the compound's biological activity can be achieved, accelerating the drug discovery process.

Development of Innovative and Sustainable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally friendly synthetic routes is crucial for the practical application of any new compound. Future research should focus on developing innovative and sustainable methodologies for the synthesis of this compound and its analogs.

Key areas for improvement include:

Green Synthesis: A "green" synthesis method for 5-bromoindole (B119039) has been reported, which involves low-pressure liquid-phase hydrogenation, protection, green bromination, deprotection, and oxidative dehydrogenation. google.com Adapting such principles to the synthesis of the target compound would reduce waste and the use of hazardous reagents.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. A sustainable multicomponent indole synthesis has been developed that outperforms competing procedures in terms of its ecological footprint. rug.nl Exploring MCRs for the construction of the this compound scaffold could significantly streamline its production.

Catalytic Methods: The use of catalytic amounts of reagents, rather than stoichiometric amounts, is a cornerstone of sustainable chemistry. Research into novel catalytic methods for the bromination and functionalization of the indole ring could lead to more efficient and environmentally benign syntheses. For example, the synthesis of 5-bromo-1H-indole-2,3-dione derivatives has been achieved using phase transfer catalysis. researchgate.netresearchgate.net

By focusing on these future directions, the scientific community can unlock the full potential of this compound as a lead compound for the development of new therapeutics. The combination of rational design, broad preclinical screening, advanced computational analysis, and sustainable synthesis will be key to translating the promise of this molecule into tangible clinical benefits.

Q & A

Q. What are the common synthetic routes for 5-bromo-3-(2-nitroethenyl)-1H-indole, and what critical parameters influence reaction efficiency?

The compound is typically synthesized via condensation of 5-bromoindole-3-carbaldehyde with nitroalkanes. A key method involves refluxing 5-bromoindole-3-carbaldehyde with nitromethane and ammonium acetate (NHOAc), followed by solvent removal and crude product isolation . Critical parameters include solvent choice (e.g., nitromethane for nitrovinyl group formation), temperature (reflux conditions), and catalyst presence (e.g., NHOAc as a proton source). Pre-functionalization steps, such as formylation of 5-bromoindole to generate the aldehyde intermediate, are also critical .

Q. How can researchers optimize purification of this compound to improve yield and purity?

Purification often involves flash column chromatography using solvent mixtures like 70:30 ethyl acetate/hexane, yielding ~50% pure product in optimized cases . For crude products (e.g., from ), vacuum filtration and washing with water may suffice for initial isolation. Advanced techniques include recrystallization from ethanol or acetonitrile. Analytical tools like H/C NMR and HRMS are essential for verifying purity .

Advanced Research Questions

Q. How should researchers address discrepancies in reported yields for similar indole derivatives synthesized via click chemistry?

Discrepancies in yields (e.g., 25% vs. 50% for triazole-indole derivatives) arise from variations in catalyst loading (CuI), solvent systems (PEG-400/DMF vs. aqueous mixtures), and stoichiometry of azide/alkyne partners . Systematic optimization via Design of Experiments (DoE) is recommended, focusing on reaction time, temperature, and workup protocols. Contaminants like residual DMF can also suppress yields, necessitating rigorous solvent removal .

Q. What methodologies are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Data collection parameters (e.g., radiation source, detector type) and refinement using SHELXL are critical for resolving atomic displacement parameters and electron density maps . For example, details a related indole derivative’s structure solved with SHELX, highlighting displacement ellipsoids at 30% probability. Pre-screening crystals for quality via microscopy and optimizing crystallization solvents (e.g., DMSO/water) improve success rates.

Q. What experimental approaches can elucidate the reaction mechanism of nitrovinyl group introduction to the indole ring?

Mechanistic studies should combine kinetic isotope effects (e.g., deuterated nitromethane), intermediate trapping (e.g., isolating Schiff base intermediates), and computational modeling (DFT for transition-state analysis). ’s condensation reaction suggests a nitro-Mannich pathway, where NHOAc facilitates proton transfer. Monitoring via in-situ H NMR can track nitrovinyl group formation .

Q. How can regioselectivity of substituent introduction on the indole ring be controlled during synthesis?

Regioselectivity is governed by electronic and steric factors. For example, the C3 position’s nucleophilicity directs electrophilic substitutions. In , a three-component cascade reaction achieves C3-alkoxymethylation via directing groups. Steric hindrance from substituents (e.g., bromine at C5) and solvent polarity further modulate selectivity .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.